molecular formula C17H11Cl2N3O2 B12215998 N-(3-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12215998
M. Wt: 360.2 g/mol
InChI Key: NTJUJBDGSIVPIZ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative featuring a carboxamide linker between a 3-chlorophenyl group and a 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine core. For example, the compound 1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (REF: 10-F368627) shares the 1-(4-chlorophenyl) and carboxamide backbone but differs in the N-aryl substituent (2-methoxyphenyl vs. 3-chlorophenyl) . Such substitutions significantly influence physicochemical properties, including melting points, solubility, and spectroscopic profiles, as demonstrated by related compounds in the literature .

Properties

Molecular Formula

C17H11Cl2N3O2

Molecular Weight

360.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11Cl2N3O2/c18-11-4-6-14(7-5-11)22-9-8-15(23)16(21-22)17(24)20-13-3-1-2-12(19)10-13/h1-10H,(H,20,24)

InChI Key

NTJUJBDGSIVPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparison of Dihydropyridazine-Carboxamide Derivatives

Compound Name 1-Substituent N-Substituent (Carboxamide) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR) Reference
N-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 4-Chlorophenyl 3-Chlorophenyl N/A N/A N/A Target
1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 4-Chlorophenyl 2-Methoxyphenyl N/A N/A Discontinued product (REF: 10-F368627)
Compound 39 () 4-Chlorophenyl 3-Fluoro-4-(quinolinyloxy) 51.4 220.6–222.1 δ 11.96 (s, 1H), 9.02 (d, J=7.8 Hz, 1H)
Compound 31 () 4-Chlorophenyl 3-Fluoro-4-(quinolinyloxy) 42.7 158.2–159.6 Detailed NMR/MS alignment with analogs
Compound 33 () 4-Methoxyphenyl 3-Fluoro-4-(quinolinyloxy) 35.2 105.4–106.5 Lower melting point due to methoxy
Compound 10d () 4-Chlorophenyl 4-Aminosulfonylphenyl N/A N/A Discrepancies in ¹H NMR vs. prior work

Key Observations :

Halogen vs. Methoxy Substituents :

  • Chloro substituents (e.g., 4-chlorophenyl in Compound 39) correlate with higher melting points (220–222°C) compared to methoxy-substituted analogs (e.g., Compound 33 at 105–106°C). This trend suggests enhanced intermolecular interactions (e.g., halogen bonding) in chlorinated derivatives .
  • Methoxy groups may improve solubility but reduce thermal stability.

Spectral Data and Structural Validation: Compound 10d (N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide) exhibited ¹H NMR inconsistencies compared to earlier reports, highlighting challenges in structural verification for this class . The quinolinyloxy-substituted analogs (e.g., Compounds 31 and 39) show distinct aromatic proton shifts (δ 8.48–9.02) due to extended conjugation .

Synthetic Yields :

  • Yields for dihydropyridazine-carboxamides range from 35–51%, with higher yields observed in derivatives with bulky substituents (e.g., Compound 39 at 51.4%) .

Comparison with Non-Carboxamide Analogs

  • Sibutramine-Related Compounds : While structurally distinct (piperazine/cyclobutyl cores), USP Sibutramine-related compounds (e.g., N-{1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride) demonstrate the pharmacological significance of chlorophenyl groups in drug design .
  • Naphthyridine Derivatives : Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) share the carboxamide motif but exhibit distinct bioactivity due to their naphthyridine core .

Biological Activity

N-(3-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H8_{8}Cl2_{2}N2_{2}O3_{3}
  • Molecular Weight : 263.10 g/mol
  • Melting Point : 230 - 234 °C

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted that similar compounds showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . While specific data for this compound is limited, the structural similarities suggest potential efficacy against microbial pathogens.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds with similar structural motifs have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease. A recent study reported IC50_{50} values for several related compounds ranging from 0.63 µM to 6.28 µM for urease inhibition . This suggests that this compound may also possess enzyme inhibitory properties worth investigating.

3. Anticancer Potential

The anticancer activity of pyridazine derivatives has been a focus of research due to their ability to induce tumor stasis in xenograft models. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration . While direct studies on this specific compound are scarce, its structural analogs indicate a promising avenue for further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPyridazine derivativesModerate to strong activity against bacteria
Enzyme InhibitionSimilar pyridazine compoundsIC50_{50} values between 0.63 µM - 6.28 µM
AnticancerAnalogous compoundsInduced tumor stasis in xenograft models

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